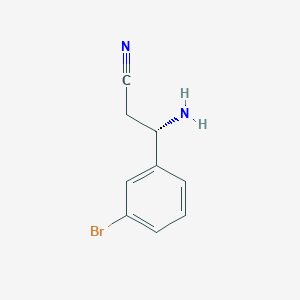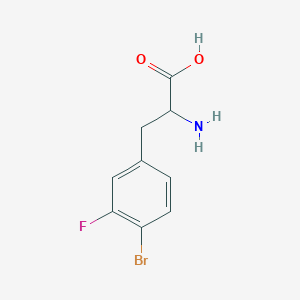![molecular formula C11H23NO3 B12443890 tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under specific conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another method involves the reaction of Boc anhydride with ethanol, followed by the addition of ammonia solution and subsequent stirring at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents and controlled temperatures is crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation reactions can be carried out using palladium catalysts.
Substitution: The compound can undergo substitution reactions with various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while substitution reactions can produce various substituted carbamates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate is used as a protecting group for amines. It is also utilized in the synthesis of complex organic molecules, including tetrasubstituted pyrroles .
Biology and Medicine: This compound has applications in the development of pharmaceuticals and biologically active molecules. It is used in the synthesis of N-Boc-protected anilines, which are intermediates in the production of various drugs .
Industry: In the industrial sector, this compound is used as a chemical reagent in the production of fine chemicals and specialty materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in hydrogen bonding and other interactions that stabilize the structure of the target molecules .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl N-hydroxycarbamate: Utilized in the generation of t-Boc–N=O for use as a Diels Alder dienophile.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another compound with similar protecting group properties.
Uniqueness: tert-Butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate is unique due to its specific structure, which includes a hydroxy group and a methylpentan-2-yl moiety. This structure imparts distinct reactivity and stability, making it valuable in specific synthetic applications.
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8?,9-/m1/s1 |
Clave InChI |
BPLDQMXXYMKQPW-YGPZHTELSA-N |
SMILES isomérico |
CCC(C)[C@@H](CO)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(CO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12443811.png)












![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
